9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chloroethylamino group and a methoxyacridine core. It is often studied for its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloro-2-methoxyacridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis, providing insights into cellular mechanisms and potential therapeutic targets.
Industrial Applications: It may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the genetic material. This leads to the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The molecular targets include various enzymes and proteins involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diethylethylamine hydrochloride: Another compound with a chloroethyl group, used in similar chemical reactions.
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]propyl Monophosphate Dihydrochloride: A related compound with similar functional groups and applications.
Uniqueness
What sets 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride apart is its specific structure, which allows for unique interactions with DNA and other biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .
Properties
CAS No. |
10072-24-9 |
---|---|
Molecular Formula |
C18H21Cl4N3O |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
2-chloroethyl-[2-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C18H19Cl2N3O.2ClH/c1-24-13-3-5-16-15(11-13)18(22-9-8-21-7-6-19)14-4-2-12(20)10-17(14)23-16;;/h2-5,10-11,21H,6-9H2,1H3,(H,22,23);2*1H |
InChI Key |
NMWKGIRWQDIIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)[NH2+]CC[NH2+]CCCl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.